tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate

HDAC3 inhibition cancer epigenetics neurodegeneration

Sourcing generic naphthylamine scaffolds for HDAC inhibitor programs often leads to inconsistent potency and re-synthesis delays. tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate (CAS 285984-22-7) is a precise building block that eliminates structural uncertainty. - Delivers HDAC3 inhibition with a 28 nM IC50, a 2.9-fold advantage over RGFP 966, essential for target-specific SAR campaigns. - The Boc-protected amine ensures modular diversification; its high-yield (88%) patented route supports cost-effective scale-up. - Low 5-LOX off-target activity (>10,000 nM) confirms its utility as a clean chemical probe for HDAC biology.

Molecular Formula C15H17NO3
Molecular Weight 259.3 g/mol
CAS No. 285984-22-7
Cat. No. B1279095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-hydroxynaphthalen-1-yl)carbamate
CAS285984-22-7
Molecular FormulaC15H17NO3
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O
InChIInChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18)
InChIKeyGDVXBLGVBZJTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate Overview


tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate (CAS 285984-22-7) is a small-molecule building block consisting of a 4-hydroxy-1-naphthylamine core protected with a tert-butoxycarbonyl (Boc) group. With a molecular formula of C15H17NO3 and a molecular weight of 259.30 g/mol, this compound is primarily employed as a versatile intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, serving both as a protected amine source and as a scaffold that can be deprotected or further functionalized for medicinal chemistry campaigns . The Boc group imparts acid-labile protection to the amine, enabling selective deprotection under mild acidic conditions while maintaining stability under basic reaction environments .

Workflow
HDAC inhibitor synthesis intermediate
Protection
Acid-labile Boc enables mild deprotection
Core Scaffold
4-hydroxy-1-naphthylamine for functionalization

Uniqueness of tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate


While several Boc-protected naphthylamines and hydroxynaphthyl carbamates are commercially available, substituting tert-butyl (4-hydroxynaphthalen-1-yl)carbamate with a generic analog risks compromising both synthetic efficiency and biological activity. The specific substitution pattern—a hydroxyl group at the 4-position and a Boc-protected amine at the 1-position—is essential for the compound's documented HDAC inhibitory profile. Closely related analogs such as 1-(Boc-amino)naphthalene (CAS 72594-62-8) lack the 4-hydroxyl group, which is critical for hydrogen-bonding interactions with the HDAC active site, while 4-hydroxycarbaryl (CAS 5266-97-7) bears a methylcarbamate instead of the Boc group, altering both its stability and its utility as a protected intermediate [1]. These structural differences translate directly into quantitative variations in potency, selectivity, and synthetic yield, making unvalidated substitution a high-risk strategy in discovery pipelines [2].

4-hydroxyl deletion may compromise HDAC active-site hydrogen bonding
Boc-to-methylcarbamate switch alters protection stability and synthetic utility
Unvalidated substitution can shift isoform selectivity profile

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate: Quantitative Comparison


HDAC3 Inhibitory Potency vs. RGFP 966

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate exhibits an IC50 of 28 nM against human HDAC3, as measured in an HDAC-Glo I/II assay following a 30-minute pre-incubation [1]. In contrast, the well-characterized HDAC3 inhibitor RGFP 966 (CAS 1357389-11-7) has a reported IC50 of 80 nM under comparable assay conditions .

HDAC3 Inhibition
Cross-study comparable
IC50 = 28 nM (target) vs 80 nM (RGFP 966)
Supports HDAC3-targeted lead optimization
HDAC-Glo I/II assay; 30 min pre-incubation
HDAC3 inhibition cancer epigenetics neurodegeneration

HDAC6 Selectivity vs. Vorinostat

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate inhibits HDAC6 with an IC50 of 40 nM under the same assay conditions as HDAC3 [1]. The pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC6 with an IC50 of approximately 10-20 nM .

HDAC6 Activity
Cross-study comparable
Target: 40 nM / Vorinostat: 10–20 nM
Reported isoform-selective context
Pan-HDAC inhibitor comparison
HDAC6 inhibition protein acetylation neuroprotection

Synthetic Yield: High-Yield Protocol vs. Alternative

A synthetic route to tert-butyl (4-hydroxynaphthalen-1-yl)carbamate described in patent WO2005/44825 A1 achieves an 88% yield [1]. An alternative method reported in patent WO2007/67836 A2 provides only a 48% yield [2].

Synthetic Yield
Head-to-head
88% yield (WO2005/44825) vs 48% (alternative)
Higher yield may reduce cost and waste
Boc protection of 4-amino-1-naphthol
organic synthesis Boc protection process chemistry

5-LOX Off-Target Activity vs. Selective Inhibitors

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate exhibits minimal inhibition of human recombinant 5-LOX, with an IC50 >10,000 nM [1]. In contrast, selective 5-LOX inhibitors such as zileuton have IC50 values in the low micromolar range (≈ 0.5-1 µM) [2].

5-LOX Off-Target
Cross-study comparable
IC50 >10,000 nM (target) vs 0.5–1 µM (zileuton)
Cleaner off-target profile for HDAC studies
Minimal leukotriene pathway modulation
5-lipoxygenase inflammation off-target profiling

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate: Application Scenarios


HDAC3-Focused Lead Optimization

Given its 28 nM IC50 against HDAC3—a 2.9-fold potency advantage over the reference inhibitor RGFP 966 [1]—this compound is ideally suited for medicinal chemistry campaigns targeting HDAC3. Its Boc-protected amine allows for modular diversification, enabling SAR studies to further enhance potency and selectivity. The balanced activity against HDAC6 (40 nM) and HDAC9 (34 nM) also positions it as a pan-HDAC tool compound with a distinct isoform profile [2].

Scalable Synthesis Using High-Yield Protocol

For scale-up and pilot-plant production, the 88% yield synthetic route described in patent WO2005/44825 A1 provides a clear economic advantage over the 48% yield alternative method [3]. Procurement teams should prioritize vendors that can demonstrate access to this high-yielding process or can supply material synthesized via this optimized route, as it directly impacts cost-per-gram and supply chain reliability.

Off-Target Profiling and Selectivity

The compound's low activity against 5-LOX (IC50 >10,000 nM) [4] makes it a cleaner chemical probe for studying HDAC biology, as it minimizes confounding effects from leukotriene signaling. Researchers designing cellular assays to interrogate HDAC function can therefore use this compound with greater confidence that observed phenotypes are primarily driven by HDAC inhibition rather than off-target modulation of inflammatory pathways.

Application
Selection Property
Validation Focus
HDAC3-targeted medicinal chemistry
HDAC3 isoform inhibition context
Isoform selectivity profiling
Scalable synthesis and pilot-plant production
Optimized Boc protection route
Synthetic yield and cost review
HDAC biology off-target profiling
Low 5-LOX modulation profile
Pathway-specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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